4-Allyl-1-fluoro-2-propoxybenzene
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Overview
Description
4-Allyl-1-fluoro-2-propoxybenzene is an organic compound with the molecular formula C12H15FO. It features a benzene ring substituted with an allyl group, a fluorine atom, and a propoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-1-fluoro-2-propoxybenzene typically involves the reaction of 4-allylphenol with a fluorinating agent and a propylating agent. The process may include steps such as:
Fluorination: Introduction of the fluorine atom to the benzene ring.
Propylation: Addition of the propoxy group to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Allyl-1-fluoro-2-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the fluorine atom or modify the allyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of 4-allyl-1-fluoro-2-propoxybenzoic acid.
Reduction: Formation of 4-allyl-2-propoxybenzene.
Substitution: Formation of 4-allyl-1-methoxy-2-propoxybenzene.
Scientific Research Applications
4-Allyl-1-fluoro-2-propoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Allyl-1-fluoro-2-propoxybenzene involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The allyl and propoxy groups can also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
- 4-Allyl-1-fluoro-2-methoxybenzene
- 4-Allyl-1-chloro-2-propoxybenzene
- 4-Allyl-1-fluoro-2-butoxybenzene
Comparison: 4-Allyl-1-fluoro-2-propoxybenzene is unique due to the presence of both a fluorine atom and a propoxy group on the benzene ring. This combination of substituents can result in distinct chemical and physical properties compared to similar compounds. For example, the fluorine atom can enhance the compound’s stability and reactivity, while the propoxy group can influence its solubility and interaction with other molecules .
Properties
IUPAC Name |
1-fluoro-4-prop-2-enyl-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-3-5-10-6-7-11(13)12(9-10)14-8-4-2/h3,6-7,9H,1,4-5,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOJMDAAPZHFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)CC=C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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